molecular formula C20H18F3N7OS2 B2804853 N-methyl-2-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide CAS No. 956263-82-4

N-methyl-2-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2804853
CAS No.: 956263-82-4
M. Wt: 493.53
InChI Key: CRFZZRIZQQBBBV-UHFFFAOYSA-N
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Description

N-methyl-2-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is a useful research compound. Its molecular formula is C20H18F3N7OS2 and its molecular weight is 493.53. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structural similarity to other thiazole derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can induce conformational changes in the target proteins, altering their activity and function.

Biochemical Pathways

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact pathways and downstream effects would depend on the specific targets of this compound.

Result of Action

Based on its structural similarity to other thiazole derivatives , it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Properties

IUPAC Name

N-methyl-2-[[4-methyl-5-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N7OS2/c1-12-9-15(20(21,22)23)30(27-12)18-24-14(10-32-18)17-25-26-19(29(17)3)33-11-16(31)28(2)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFZZRIZQQBBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SCC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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